molecular formula C11H12ClNO4 B598637 Isopropyl 5-chloro-4-methyl-2-nitrobenzoate CAS No. 1204518-43-3

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate

Cat. No.: B598637
CAS No.: 1204518-43-3
M. Wt: 257.67
InChI Key: PKLKKNXHDDASGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring, along with an isopropyl ester functional group. This compound is used in various chemical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products

Scientific Research Applications

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to enzyme inhibition or modification of protein function. The ester group allows for hydrolysis, releasing the active acid form that can further interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 5-chloro-4-methyl-2-aminobenzoate: Similar structure but with an amine group instead of a nitro group.

    Isopropyl 5-chloro-4-methyl-2-hydroxybenzoate: Contains a hydroxyl group instead of a nitro group.

    Isopropyl 5-chloro-4-methyl-2-methoxybenzoate: Features a methoxy group in place of the nitro group

Uniqueness

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-6(2)17-11(14)8-5-9(12)7(3)4-10(8)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLKKNXHDDASGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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